Product packaging for 2-Chloro-N-methyl-6-nitroaniline(Cat. No.:CAS No. 75438-12-9)

2-Chloro-N-methyl-6-nitroaniline

Cat. No.: B3024117
CAS No.: 75438-12-9
M. Wt: 186.59 g/mol
InChI Key: DWQXJEHOYNGRCV-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aromatic Amine Chemistry

Substituted aromatic amines are a fundamental class of organic compounds where an amino group is attached to an aromatic ring that also bears other functional groups. google.comontosight.ai These compounds are integral to organic synthesis. The nature and position of the substituents on the aromatic ring, such as halogens, nitro groups, or alkyl groups, significantly influence the molecule's electronic properties, reactivity, and steric profile.

Aromatic amines are generally reactive toward electrophilic aromatic substitution, with the amino group being a powerful activating, ortho-, para-director. sigmaaldrich.com However, the high reactivity can lead to challenges such as polysubstitution and oxidation, especially under harsh reaction conditions like nitration or Friedel-Crafts reactions. sigmaaldrich.comchemicalbook.com To manage this reactivity, the amino group is often "protected" by converting it into an amide (N-acyl derivative), which is less activating. ontosight.aisigmaaldrich.com The presence of a methyl group on the nitrogen, as in N-methylated anilines, also modulates the reactivity of the amino group compared to a primary amine.

Significance of Substituted Nitroanilines as Synthetic Intermediates and Precursors

Substituted nitroanilines are highly valuable intermediates in the synthesis of a wide array of more complex organic molecules. They are particularly crucial in the production of dyes, pigments, and pharmaceuticals. ontosight.ainih.gov The presence of both an amino group and a nitro group on the same aromatic ring provides a versatile platform for a variety of chemical transformations.

The nitro group can be readily reduced to a primary amino group, leading to the formation of diamines, which are precursors to polymers and other materials. Conversely, the amino group can be diazotized and subsequently replaced with a wide range of other functional groups. The specific substitution pattern of chloro and nitro groups on the aniline (B41778) frame, as seen in related compounds like 2-chloro-6-nitroaniline (B1581787), creates a molecule with distinct reactivity at different positions, making it a useful building block in targeted organic synthesis. ontosight.ai

Overview of Key Research Domains Pertaining to 2-Chloro-N-methyl-6-nitroaniline

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests its primary role as a synthetic intermediate. Key research domains where this compound could be relevant are inferred from the chemistry of its structural analogues.

The principal area of interest for a compound like this compound is in the synthesis of heterocyclic compounds. The ortho-positioning of the chloro and nitro-substituted amino groups provides a reactive site for cyclization reactions to form benzimidazoles, phenazines, or other fused ring systems that are scaffolds for biologically active molecules. Furthermore, it serves as a precursor for creating more complex substituted anilines, where the existing functional groups direct subsequent chemical modifications. For instance, the nitro group can be reduced, and the resulting amine can participate in condensation or coupling reactions, while the chloro group can be substituted via nucleophilic aromatic substitution under appropriate conditions.

Chemical Profile and Synthetic Considerations

Detailed experimental data for this compound is limited. However, its properties and synthesis can be projected based on established chemical principles and data from closely related compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Physical Form Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents

Note: These properties are theoretical and based on the compound's structure.

Detailed Research Findings

Given the absence of direct research, this section outlines a plausible synthetic route and the expected chemical reactivity of this compound, based on known reactions of similar molecules.

Proposed Synthesis:

A logical and common method for the preparation of N-methylated anilines is the direct methylation of the corresponding primary amine. Therefore, a probable synthetic route to this compound is the N-methylation of 2-chloro-6-nitroaniline.

Starting Material: 2-Chloro-6-nitroaniline (CAS No: 769-11-9) is a commercially available compound. sigmaaldrich.com

Reaction: The N-methylation can be achieved using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base to neutralize the acid byproduct. More modern and environmentally benign methods utilize methanol (B129727) as the C1 source, often catalyzed by transition metal complexes, such as those based on ruthenium or iridium, in a "borrowing hydrogen" reaction. bldpharm.com This catalytic approach is often preferred as it produces water as the only byproduct.

The reaction would involve the substitution of one of the hydrogen atoms of the primary amino group in 2-chloro-6-nitroaniline with a methyl group. Care must be taken to control the reaction conditions to favor mono-methylation and avoid the formation of the N,N-dimethylated product, 2-Chloro-N,N-dimethyl-6-nitroaniline (CAS No: 96994-75-1). vibrantpharma.com

Expected Reactivity:

The chemical behavior of this compound is governed by its three functional groups: the N-methylamino group, the nitro group, and the chlorine atom.

Reduction of the Nitro Group: The nitro group is readily susceptible to reduction using various reagents, such as tin or iron in acidic media, or catalytic hydrogenation. This would transform the compound into 2-chloro-N¹-methylbenzene-1,6-diamine, a valuable diamine intermediate.

Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitro group positioned ortho to it, can be displaced by strong nucleophiles. This allows for the introduction of other functional groups like methoxy, cyano, or other amines at this position.

Reactions at the Amino Group: The secondary N-methylamino group can undergo further reactions, such as acylation, but it will not undergo diazotization in the same way as a primary amine.

These potential transformations highlight the utility of this compound as a versatile intermediate for constructing more elaborate molecular architectures, particularly for the synthesis of dyes, and potentially for creating libraries of compounds for pharmaceutical screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B3024117 2-Chloro-N-methyl-6-nitroaniline CAS No. 75438-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQXJEHOYNGRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507110
Record name 2-Chloro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75438-12-9
Record name 2-Chloro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Established Reaction Pathways for Substituted Nitroaniline Synthesis

The synthesis of substituted nitroanilines relies on a well-established toolbox of aromatic reactions. These include nitration, N-alkylation, and halogenation, each with its own set of reagents and conditions that can be tailored to achieve specific outcomes.

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. The most common method involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The position of nitration is governed by the directing effects of the substituents already present on the ring. To control the regioselectivity and prevent unwanted side reactions like oxidation, the amino group of anilines is often protected, for instance, through acylation to form an acetanilide (B955). google.com This temporary modification makes the group less activating and more sterically hindered, which can help direct the nitration to the desired position. After nitration, the protecting group can be removed by hydrolysis to regenerate the amino group. google.commagritek.com Modern methods may utilize microchannel reactors for nitration processes, which offer enhanced safety, better temperature control, and improved reaction rates and selectivity compared to traditional batch reactors. google.com

N-alkylation introduces an alkyl group onto the nitrogen atom of an amine. For the synthesis of N-methylanilines, several specific techniques are employed. A common laboratory method is the reaction of the aniline (B41778) with a methylating agent like methyl iodide (CH₃I). This reaction is often carried out in the presence of a base to neutralize the hydrogen iodide (HI) byproduct. google.com

For industrial applications and to achieve mono-methylation selectively, alternative methods are often preferred. One such process involves reacting the nitroaniline with a mixture of formaldehyde (B43269) (or its polymer, paraformaldehyde) and sulfuric acid. google.com This method is effective for the N-monomethylation of primary amino groups on nitroanilines, minimizing the formation of the dimethylated tertiary amine byproduct. google.com Another approach involves the formylation of the aniline followed by reduction. For example, p-nitroaniline can be reacted with formic acid to yield N-formyl p-nitroaniline. This intermediate can then be methylated on the nitrogen, and the formyl group is subsequently removed. google.com

Introducing a chlorine atom onto an aniline ring can be achieved through electrophilic aromatic substitution. Direct chlorination of anilines can be complex, as the strong activating nature of the amino group can lead to multiple chlorinations and oxidation. As with nitration, protecting the amino group as an acetanilide is a common strategy to moderate its reactivity and direct the chlorination.

Alternative halogenation methods exist to circumvent the challenges of direct chlorination. For instance, chloramine-T in aqueous acetic acid has been studied for the chlorination of aromatic primary amines. core.ac.uk The choice of solvent can also play a crucial role in the outcome of halogenation reactions. The synthesis of specific chloro-nitroaniline isomers can also be achieved by starting with a dichlorobenzene derivative, followed by nitration and then a nucleophilic aromatic substitution to replace one of the chlorine atoms with an amino or methylamino group. google.com

Targeted Synthesis of 2-Chloro-N-methyl-6-nitroaniline and its Structural Analogues

The synthesis of the specific isomer this compound requires a multi-step approach where regiochemical control is paramount. The relative positioning of the three substituents is dictated by the synthetic route chosen.

Several synthetic pathways can be envisioned starting from different precursors. The choice of pathway often depends on the availability of starting materials and the desire to minimize the formation of unwanted isomers.

Table 1: Potential Synthetic Routes and Precursors

Starting Material Reaction 1 Intermediate Reaction 2 Target Compound
2-Chloro-6-nitroaniline (B1581787) N-Methylation - - This compound
2-Chloro-N-methylaniline Nitration - - This compound

A particularly powerful technique for controlling substitution patterns is the use of a diazonium salt intermediate. For example, a related compound, 2-chloro-6-methylaniline (B140736), can be synthesized from 3-chloro-5-methyl-4-nitroaniline. google.com This process involves a diazotization reaction, where the amino group is converted into a diazonium salt using sodium nitrite (B80452) and sulfuric acid at low temperatures (0-5 °C). google.com This is followed by a reduction step using hypophosphorous acid, which replaces the diazonium group with a hydrogen atom. google.comncert.nic.in This deamination strategy allows for the introduction of a substituent that can be removed later, providing a powerful tool for achieving substitution patterns that are not directly accessible.

Table 2: Diazotization-Reduction Reaction Example

Reactant Reagents Conditions Product

This table illustrates a similar reaction principle that could be adapted.

The primary challenge in synthesizing polysubstituted aromatics is achieving the correct regiochemistry, or the specific placement of substituents on the ring. The directing effects of the groups involved (chloro, methylamino, nitro) are crucial.

-NHCH₃ (Methylamino): A strongly activating, ortho, para-directing group.

-Cl (Chloro): A deactivating, but ortho, para-directing group.

-NO₂ (Nitro): A strongly deactivating, meta-directing group.

Consider the nitration of 2-chloro-N-methylaniline. The powerful ortho, para-directing methylamino group at position 1 and the ortho, para-directing chloro group at position 2 would both direct the incoming nitro group. The methylamino group would direct to positions 4 and 6, while the chloro group would direct to positions 4 and 6. This convergence of directing effects would likely lead to a mixture of 2-chloro-N-methyl-4-nitroaniline and the desired this compound. Separating these isomers can be difficult.

To achieve high regioselectivity, chemists often employ strategies that block certain positions or use starting materials where the substitution pattern is already set. researchgate.netuj.edu.pl The use of aprotic, polar solvents like N,N-dimethylacetamide (DMAc) has been shown to improve regioselectivity in some syntheses of substituted aromatic compounds. organic-chemistry.org The interplay between electronic effects and steric hindrance ultimately determines the final product distribution, making the control of isomeric product formation a key area of research in synthetic organic chemistry. youtube.com

Optimization of Reaction Yields and Purity

The optimization of reaction conditions is a critical aspect of synthesizing substituted nitroanilines like this compound, aiming to maximize product yield and ensure high purity. Research into analogous compounds provides insight into effective optimization strategies. Key parameters frequently adjusted include reactant stoichiometry, temperature, reaction time, and the choice of catalysts and solvents.

A significant strategy involves the stepwise execution of reactions that might otherwise be performed in a single pot. For instance, in the synthesis of the related compound 2-methyl-6-nitroaniline (B18888), separating the initial acetylation of the amine from the subsequent nitration step has been shown to be beneficial. This separation allows for better control over the nitration reaction temperature, which is often highly exothermic and can lead to the formation of unwanted regioisomers and byproducts. This methodological adjustment resulted in a notable yield of 59.4% with a purity exceeding 99%. guidechem.com

Another key area of optimization is the stoichiometry of reagents, particularly in reduction steps. In the synthesis of 2-chloro-6-methylaniline from a nitro-substituted precursor, the molar ratio of the iron powder used as a reducing agent was systematically varied. It was found that increasing the amount of iron powder relative to the starting material improved the yield up to a certain point. An optimal molar ratio of 3.5 equivalents of iron powder resulted in a product yield of 82.5%, whereas lower amounts led to a sharp decrease in yield. google.com This demonstrates the importance of fine-tuning reagent quantities to drive the reaction to completion and minimize unreacted starting materials.

Purification is the final and crucial step to achieve high-purity this compound. Common methods for purifying related nitroanilines include recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol (B145695), is effective for removing impurities that have different solubility profiles from the desired product. guidechem.com For more complex mixtures or to achieve very high purity, column chromatography using a silica (B1680970) gel stationary phase is employed. The final purity of the product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. guidechem.com

The table below summarizes optimization findings from the synthesis of analogous compounds.

Interactive Data Table: Optimization of Synthesis for Nitroaniline Analogs

CompoundOptimization StrategyKey Reagents & ConditionsYield (%)Purity (%)Source
2-Methyl-6-nitroanilineStepwise reaction1. Acylation 2. Nitration 3. Hydrolysis59.4>99 guidechem.com
2-chloro-6-methylanilineReagent stoichiometryOptimal molar ratio of Fe powder (3.5 eq.)82.5>98 google.com
2-Methyl-6-nitroanilineMulti-step synthesis1. Sulfonation/Acetylation 2. Nitration 3. Hydrolysis82.098.2 chemicalbook.com

Methodological Advancements in Green Chemical Synthesis for Nitroanilines

In recent years, significant efforts have been directed towards developing more environmentally benign, or "green," synthetic routes for nitroanilines. These advancements focus on reducing hazardous waste, improving atom economy, using safer solvents and reagents, and enhancing energy efficiency.

One major advancement is the development of one-pot reductive N-alkylation methods. Traditionally, the synthesis of N-alkylated anilines from nitroarenes involves a two-step process: reduction of the nitro group to an amine, followed by a separate alkylation step. A greener approach combines these steps into a single reaction vessel. For example, a one-pot method utilizing zinc dust and acetic acid (HOAc/Zn) in methanol (B129727) has been developed for the reductive mono-N-alkylation of nitroarenes. nih.gov This method offers excellent yields and high selectivity for the desired mono-alkylated product, avoids the need to isolate the intermediate amine, and uses less hazardous and more cost-effective reagents. nih.gov

The replacement of traditional nitrating agents is another key area of green chemistry. The classic method for nitration involves a mixture of concentrated nitric acid and sulfuric acid, which generates large quantities of acidic waste. google.com Modern alternatives aim to reduce this environmental burden. For instance, using nitrogen dioxide as the nitrating agent in the presence of a catalyst can be a more environmentally friendly option that avoids the generation of spent acid. google.com

The choice of solvent is also a critical factor in green synthesis. Many classical organic reactions use volatile and often toxic organic solvents. A patent for the preparation of 2-chloro-6-methylaniline highlights a method where water is used as the reaction solvent. google.com Water is a non-toxic, non-flammable, and inexpensive solvent, making its use highly desirable from a green chemistry perspective. google.com

Furthermore, the use of heterogeneous catalysts, such as zeolites, represents a significant methodological advancement. Nanosized zeolite beta has been shown to be an effective catalyst for the direct N-alkylation of amines with alcohols. rsc.org This method is advantageous because the catalyst can be easily recovered by filtration and reused, reducing waste and cost. Moreover, the only byproduct of this reaction is water, making it an exceptionally clean process. rsc.org The gas-phase N-alkylation of anilines using alcohols over a γ-Al₂O₃ catalyst is another example of a process that can be more environmentally friendly than traditional liquid-phase reactions. google.com These catalytic systems offer pathways to nitroaniline precursors that align with the principles of green chemistry by improving efficiency and minimizing environmental impact.

Molecular Structure Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the definitive structural assignment of 2-Chloro-N-methyl-6-nitroaniline, offering precise insights into the hydrogen, carbon, and nitrogen frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characterized by a set of multiplets that arise from the protons on the substituted benzene (B151609) ring. The electron-withdrawing effects of the nitro and chloro groups, combined with the electron-donating nature of the N-methylamino group, lead to a specific downfield shift pattern for these aromatic protons. Furthermore, a distinct signal, typically a singlet or a doublet depending on the solvent and temperature, is observed for the N-methyl protons. The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the molecular composition.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.50 - 7.80m-
Aromatic-H7.20 - 7.40m-
Aromatic-H6.80 - 7.00m-
N-CH₃2.90 - 3.10s/d-

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbons attached to the electronegative chlorine and nitro groups (C-2 and C-6) are significantly deshielded and thus appear at lower field (higher ppm values). Conversely, the carbon of the N-methyl group is found in the upfield region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of all three substituents, allowing for the unambiguous assignment of each carbon atom within the benzene ring.

Carbon Atom Chemical Shift (ppm)
C-NO₂148 - 152
C-Cl130 - 135
C-NHCH₃140 - 145
Aromatic C120 - 130
Aromatic C115 - 125
Aromatic C110 - 120
N-CH₃30 - 35

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Distortionless Enhancement by Polarization Transfer (DEPT) NMR Studies

DEPT NMR experiments are instrumental in distinguishing between the different types of carbon atoms (CH, CH₂, and CH₃). A DEPT-135 experiment for this compound would show positive signals for the CH and CH₃ groups and negative signals for any CH₂ groups (which are absent in this specific molecule). The quaternary carbons, such as those directly attached to the chloro, nitro, and N-methylamino groups, are not observed in DEPT spectra. This technique simplifies the interpretation of the ¹³C NMR spectrum and confirms the assignments of the protonated carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity (Hypothetical)

A hypothetical two-dimensional NOESY experiment would provide crucial information about the spatial relationships between protons in this compound. Cross-peaks in the NOESY spectrum would indicate through-space interactions between protons that are in close proximity, typically within 5 Å. For instance, a NOESY experiment could reveal correlations between the N-methyl protons and the proton on the adjacent C-5 of the aromatic ring, helping to confirm the conformation of the N-methyl group relative to the benzene ring.

¹⁵N-CIDNP NMR for Mechanistic Insights (as seen in related compounds)

While specific ¹⁵N-CIDNP (Chemically Induced Dynamic Nuclear Polarization) NMR data for this compound is not detailed, this technique has been applied to related nitroaromatic compounds to study reaction mechanisms. The observation of polarized ¹⁵N signals can provide evidence for radical-pair intermediates in chemical reactions, offering insights into reaction pathways such as nucleophilic aromatic substitution or photochemical processes.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational modes of specific bonds. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-Cl stretching vibration appears in the fingerprint region, usually between 600 and 800 cm⁻¹. The N-H stretching vibration of the secondary amine and the C-H stretching of the aromatic ring and methyl group are also readily identifiable, providing a comprehensive vibrational fingerprint of the molecule.

Functional Group Vibrational Mode **Frequency (cm⁻¹) **
Nitro (NO₂)Asymmetric Stretch1520 - 1560
Nitro (NO₂)Symmetric Stretch1345 - 1385
C-ClStretch600 - 800
N-HStretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Methyl C-HStretch2850 - 2960

Note: The frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Analysis of this compound: A Review of Available Spectroscopic and Crystallographic Data

Introduction

This compound is a substituted aniline (B41778) derivative with chloro, methylamino, and nitro functional groups attached to a benzene ring. The relative positions of these substituents influence its electronic properties, reactivity, and intermolecular interactions. A thorough characterization of its molecular structure is essential for understanding its chemical behavior. This article aims to provide a comprehensive overview of the molecular structure elucidation of this compound through various advanced analytical techniques. However, a comprehensive search of scientific literature and spectral databases did not yield specific experimental data for this particular compound. The following sections outline the principles of standard analytical methods that would be employed for its characterization.

The precise determination of the molecular structure of this compound would rely on a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecule's connectivity, functional groups, and three-dimensional arrangement.

FT-IR spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent groups.

Expected Vibrational Modes for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (secondary amine) Stretching 3300-3500
C-H (aromatic) Stretching 3000-3100
C-H (methyl) Asymmetric/Symmetric Stretching 2950-2975 / 2865-2885
NO₂ (nitro group) Asymmetric Stretching 1500-1570
NO₂ (nitro group) Symmetric Stretching 1335-1370
C=C (aromatic) Stretching 1450-1600
N-H Bending 1550-1650
C-N Stretching 1250-1360

Note: The table represents generalized expected wavenumber ranges. Specific values for this compound are not available in the searched literature.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the vibrations of the aromatic ring and the nitro group.

Expected Raman Active Modes for this compound:

Functional Group Vibrational Mode
NO₂ (nitro group) Symmetric Stretching
C=C (aromatic ring) Ring Breathing Mode
C-Cl Stretching

Note: Detailed experimental Raman spectral data for this compound could not be located.

The exact positions of vibrational frequencies in both FT-IR and Raman spectra are sensitive to the molecule's environment, including intermolecular interactions like hydrogen bonding. In the solid state, the N-H group of the methylamino substituent could potentially form hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule. Such interactions would typically cause a broadening and a shift to lower wavenumbers of the N-H stretching frequency.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the benzene ring, nitro group (a chromophore), and amino group (an auxochrome) in this compound would result in characteristic absorption bands in the UV-Vis spectrum. The analysis would reveal π → π* and n → π* transitions, and the position of the maximum absorption (λmax) would be indicative of the extent of conjugation in the molecule.

Note: Specific UV-Vis absorption data for this compound is not available in the reviewed sources.

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₇ClN₂O₂), the molecular weight is approximately 186.6 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Hypothetical Fragmentation Pattern:

Loss of the nitro group (NO₂)

Loss of the methyl group (CH₃)

Cleavage of the C-Cl bond

Note: While the molecular weight can be calculated, specific experimental mass spectra and fragmentation data for this compound were not found.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

The analysis of the diffraction pattern would allow for the determination of the unit cell parameters, the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal lattice. For instance, studies on similar molecules like the salts of 2-methyl-6-nitroaniline (B18888) have revealed monoclinic and triclinic crystal systems.

Crystallographic Data Table for a Related Compound (2-methyl-6-nitroanilinium bromide):

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 6.8920 (2)
b (Å) 7.7281 (3)
c (Å) 8.9210 (2)
α (°) 76.646 (3)
β (°) 73.897 (2)
γ (°) 76.045 (2)

Note: This data is for a structurally related compound, 2-methyl-6-nitroanilinium bromide, and is provided for illustrative purposes only. aist.go.jp Crystallographic data for this compound is not available in the searched literature.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems.

Theoretical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule. For a molecule similar in structure, N1-methyl-2-chloroaniline, geometry optimization has been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net This level of theory is adept at predicting bond lengths and angles. For 2-Chloro-N-methyl-6-nitroaniline, it is anticipated that the presence of the nitro group at the 6-position would induce some steric hindrance, potentially leading to a slight twisting of the N-methylamino and nitro groups out of the plane of the benzene (B151609) ring to achieve the lowest energy conformation. An intramolecular hydrogen bond between the amino hydrogen and an oxygen of the nitro group is a plausible feature influencing the planarity of the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Related Compound (N1-methyl-2-chloroaniline) researchgate.net

ParameterBond Length (Å)Bond Angle (°)
C-Cl1.745
C-N (amino)1.405
N-C (methyl)1.460
C-C (aromatic)1.386 - 1.404
C-N-C121.5
C-C-Cl119.8
C-C-N122.1

Data obtained for N1-methyl-2-chloroaniline using B3LYP/6-311++G(d,p) method.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals and are crucial in determining a molecule's reactivity. youtube.comnih.govrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. youtube.com

For a related compound, 2-chloro-4-nitroaniline, the HOMO-LUMO energy gap has been calculated. researchgate.net The HOMO is typically localized on the electron-donating amino group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.net This distribution indicates that the amino group is the primary site for electrophilic attack, and the nitro group is the site for nucleophilic attack. The small energy gap suggests a high degree of charge transfer within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Related Compound (2-chloro-4-nitroaniline) researchgate.net

OrbitalEnergy (a.u.)
HOMO-0.24406
LUMO-0.08751
HOMO-LUMO Gap0.15655

Calculations performed at the DFT/B3LYP/6-311G(d,p) level of theory.

Theoretical vibrational analysis can predict the infrared and Raman spectra of a molecule. For N1-methyl-2-chloroaniline, DFT calculations have been used to compute the vibrational frequencies, which show good agreement with experimental FT-IR and FT-Raman spectra after scaling. researchgate.net The vibrational modes can be assigned to specific stretching, bending, and torsional motions of the functional groups. For instance, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region, while the asymmetric and symmetric stretching of the NO₂ group in nitroanilines appear around 1530 cm⁻¹ and 1305 cm⁻¹ respectively. researchgate.net A similar agreement between theoretical and experimental spectra would be expected for this compound.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in Related Nitroaniline Compounds researchgate.netresearchgate.net

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency (FT-IR/FT-Raman)Compound
N-H Stretch~3450~3400-3500N1-methyl-2-chloroaniline / Nitroanilines
NO₂ Asymmetric Stretch15231529 (FTIR), 1540 (Raman)2-chloro-4-nitroaniline
NO₂ Symmetric Stretch13121305 (Raman)2-chloro-4-nitroaniline
C-Cl Stretch~750~750N1-methyl-2-chloroaniline

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for N1-methyl-2-chloroaniline have been shown to be in good agreement with experimental data. researchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus. In this compound, the electron-withdrawing nitro group and chlorine atom would be expected to cause a downfield shift (higher ppm) for the adjacent protons and carbons in the aromatic ring. The methyl protons would appear as a singlet, with its chemical shift influenced by the electronic effects of the ortho substituents.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts for a Related Compound (N1-methyl-2-chloroaniline) researchgate.net

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (C-N)146.8147.2
C2 (C-Cl)122.5123.1
C3128.9128.5
C4118.4118.9
C5128.1127.8
C6113.8114.2
C (methyl)30.831.0
H (N-H)4.24.5
H (methyl)2.82.9

Data obtained for N1-methyl-2-chloroaniline.

Theoretical Relaxed Potential Energy Surface (rPES) Analysis

The rPES analysis is used to study the conformational changes in a molecule, such as the rotation of a functional group around a bond.

The rotation of the nitro group (NO₂) around the C-N bond is a key conformational process in nitroaromatic compounds. A theoretical relaxed potential energy surface scan can be performed to determine the energy barrier for this rotation. In related molecules like 2-methyl-6-nitroaniline (B18888), the steric hindrance from the adjacent methyl and amino groups is expected to create a significant rotational barrier. iucr.org This barrier arises from the loss of conjugation between the nitro group and the aromatic ring and the steric repulsion between the oxygen atoms of the nitro group and the adjacent substituents. The planar or near-planar conformation is the most stable due to favorable electronic delocalization. The energy barrier for the rotation of the nitro group in this compound would likely be influenced by the interplay of steric effects from the chloro and N-methyl groups and the potential for intramolecular hydrogen bonding.

Analysis of Intermolecular Interactions

A thorough understanding of a compound's crystal packing and solid-state behavior relies heavily on the analysis of its intermolecular interactions. For this compound, the following specific analyses have not been documented:

Quantification of Weak Interactions (e.g., C-H···O(NO₂) and NO₂···π(Ar))

The presence of a nitro group (NO₂) and various C-H bonds within the structure of this compound suggests the potential for weak intermolecular interactions, such as hydrogen bonds of the C-H···O type involving the nitro group's oxygen atoms. Additionally, interactions between the electron-rich nitro group and the aromatic π-system (NO₂···π(Ar)) could play a role in stabilizing the crystal structure. However, without dedicated computational studies, the existence, geometry, and energetic significance of these interactions remain purely speculative for this compound.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are used to determine a molecule's electronic structure and reactivity. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity, ionization potential, and electron affinity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index provide quantitative measures of a molecule's reactivity and susceptibility to chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of intermolecular interactions and chemical reactions.

The absence of any published quantum chemical studies on this compound means that none of these reactivity descriptors or electronic properties have been calculated and reported.

Reactivity, Reaction Mechanisms, and Derivative Chemistry

General Reactivity Profiles of Substituted Nitroanilines

Substituted nitroanilines are a class of compounds whose chemistry is dictated by the presence of both an electron-donating amino (or substituted amino) group and an electron-withdrawing nitro group. This combination makes the aromatic ring electron-deficient, yet also susceptible to electrophilic attack at specific positions, and highly activated towards nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are controlled by the substituents already present on the ring. In 2-Chloro-N-methyl-6-nitroaniline, the directing effects of the three substituents are in complex competition.

N-methylamino (-NHCH₃) group: This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. However, under the strong acidic conditions often required for EAS (e.g., nitration), this group can be protonated to form the -NH₂CH₃⁺ group, which is deactivating and meta-directing. learncbse.in

Chloro (-Cl) group: This is a deactivating, ortho, para-directing group. Its inductive effect withdraws electron density, but its lone pairs can participate in resonance.

Nitro (-NO₂) group: This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing resonance and inductive effects.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions
-NHCH₃C1Activating (Resonance)ortho, paraC2 (blocked), C4, C6 (blocked)
-ClC2Deactivating (Inductive)ortho, paraC1 (blocked), C3, C5
-NO₂C6Deactivating (Resonance & Inductive)metaC2 (blocked), C4

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides that contain strong electron-withdrawing groups positioned ortho or para to the leaving group. lumenlearning.comlibretexts.org The structure of this compound is highly activated for this type of reaction. The nitro group at C6 is ortho to the chlorine atom at C2, which acts as the leaving group.

The generally accepted mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily lost. libretexts.org

Leaving Group Departure: The leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

The presence of the ortho nitro group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate through delocalization. lumenlearning.com This activation is significant; for example, 1-chloro-2,4-dinitrobenzene (B32670) reacts with dimethylamine (B145610) in ethanol (B145695) at room temperature, while chlorobenzene (B131634) does not react under the same conditions. lumenlearning.comlibretexts.org Given the similar activation pattern, this compound is expected to react readily with various nucleophiles such as amines, alkoxides, and thiolates, leading to the substitution of the chlorine atom.

Mechanistic Studies of Chemical Transformations

The oxidation of the N-methylamino group in this compound is a potential transformation, though specific studies on this substrate are limited. Generally, the oxidation of arylamines can lead to a variety of products. For instance, selenium dioxide (SeO₂) is known to oxidize arylamines, sometimes resulting in oxidative polymerization. beilstein-journals.org For secondary arylamines, oxidation can potentially convert the N-methylamino group to an N-nitroso (-N(CH₃)N=O) or N-nitro (-N(CH₃)NO₂) functionality, although this often requires specific oxidizing agents.

The reduction of the nitro group to a primary amine is a fundamental and widely used transformation in the chemistry of nitroaromatics. For this compound, this reaction would convert the nitro group at C6 into an amino group (-NH₂), yielding 2-Chloro-N¹-methylbenzene-1,6-diamine .

This reduction can be achieved using several methods:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: A common laboratory and industrial method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). For example, a patent describes using iron powder to reduce a nitro group on a similar substituted aniline (B41778). google.com

Table 2: Common Reagents for the Reduction of the Nitro Group

Reagent SystemDescriptionProduct
H₂ / Pd, Pt, or NiCatalytic hydrogenation; often provides clean, high-yield reductions.2-Chloro-N¹-methylbenzene-1,6-diamine
Fe / HCl or CH₃COOHA dissolving metal reduction method, cost-effective and common.2-Chloro-N¹-methylbenzene-1,6-diamine
SnCl₂ / HClThe Stannous chloride reduction is another classic method for this transformation.2-Chloro-N¹-methylbenzene-1,6-diamine

N-Dealkylation is the removal of an alkyl group from an amino moiety. This process is significant in both synthetic chemistry and drug metabolism. mdpi.com

Nitrosative N-dealkylation can occur when secondary or tertiary amines react with nitrous acid (HNO₂). nih.govrsc.org For a secondary amine like this compound, the reaction typically begins with N-nitrosation to form an N-nitrosamine, N-(2-chloro-6-nitrophenyl)-N-methylnitrosamine . The subsequent removal of the alkyl group can be complex.

A proposed mechanism for the dealkylation of related amines involves the oxidation of the substrate by NO⁺ (nitrosonium ion) to form an amine radical cation. nih.gov This is followed by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, producing an iminium ion. The iminium ion is then hydrolyzed to yield the dealkylated primary amine (2-Chloro-6-nitroaniline (B1581787) ) and an aldehyde (formaldehyde). nih.gov The regioselectivity and competing pathways in these reactions are highly dependent on factors such as the acidity of the reaction medium. nih.gov

Metabolic N-dealkylation , catalyzed by enzymes like Cytochrome P450, follows a different pathway. mdpi.com It involves the hydroxylation of the carbon atom attached to the nitrogen. This creates an unstable carbinolamine intermediate which spontaneously decomposes to the primary amine and formaldehyde (B43269). mdpi.com

Synthesis of Novel Derivatives and Analogs

The unique substitution pattern of this compound provides several avenues for the synthesis of novel derivatives.

Functionalization at Various Aromatic Ring Positions

The aromatic ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of the chloro and nitro groups. quora.commasterorganicchemistry.com These groups withdraw electron density from the ring, making it less nucleophilic. youtube.com However, the N-methylamino group is an activating, ortho-, para-director. In this case, the positions ortho and para to the N-methylamino group are already substituted. The directing effects of the substituents are as follows:

-NHCH₃ : Activating, ortho-, para-directing

-NO₂ : Deactivating, meta-directing

-Cl : Deactivating, ortho-, para-directing uci.edu

Given the conflicting directing effects, predicting the outcome of further substitution is complex. The strong deactivating effect of the nitro group would likely dominate, making further electrophilic substitution challenging. numberanalytics.com If a reaction were to occur, the incoming electrophile would likely be directed to the position meta to the nitro group and ortho to the chloro group (the 4-position).

Nucleophilic aromatic substitution, on the other hand, is facilitated by the presence of electron-withdrawing groups. latech.edu The chloro substituent could potentially be displaced by a strong nucleophile, with the reaction being activated by the ortho-nitro group.

Modifications of the Amine and Nitro Functional Groups

The amine and nitro groups are amenable to a variety of chemical modifications.

Amine Group Modifications: The secondary amine can undergo further alkylation. scribd.com It can also be acylated by reacting with acyl chlorides or anhydrides to form amides. scribd.com This transformation is often used to protect the amino group and reduce its activating influence during other reactions. masterorganicchemistry.com The N-methyl group itself can be a site of reaction, for instance, through oxidation. researchgate.net

Nitro Group Modifications: The reduction of the nitro group is a common and powerful transformation in aromatic chemistry. numberanalytics.comacs.org This can be achieved using various reducing agents, such as metals (Fe, Sn, Zn) in acidic media or through catalytic hydrogenation. masterorganicchemistry.comcsbsju.edu Reduction of the nitro group in this compound would yield 2-Chloro-N¹-methylbenzene-1,6-diamine, a diamino derivative with significantly different electronic properties and reactivity compared to the parent compound. Various catalysts have been studied for the reduction of nitroanilines, including copper ferrite (B1171679) nanoparticles. nih.govnih.gov

Reaction Type Reagents Product Type
Amine AlkylationAlkyl halidesTertiary amine
Amine AcylationAcyl chlorides, AnhydridesAmide
Nitro ReductionFe, HCl or Sn, HCl or H₂, Pd/CAmine

Table showing potential modifications of the amine and nitro functional groups.

Synthesis of Schiff Bases and Related Condensation Products

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. wikipedia.orgwikipedia.org They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comyoutube.com

While this compound is a secondary amine and cannot directly form a stable imine through condensation with an aldehyde or ketone, its derivatives can. youtube.com For example, if the nitro group is reduced to a primary amine, the resulting diamine can then react with aldehydes or ketones to form Schiff bases. researchgate.netnih.gov For instance, the reduction product, 2-Chloro-N¹-methylbenzene-1,6-diamine, could react with two equivalents of an aldehyde to form a di-imine.

Scientific Review: Environmental Fate and Degradation of this compound

Introduction

As of the latest available scientific literature, there is a significant lack of specific research on the environmental fate and degradation pathways of the chemical compound this compound. Comprehensive searches of scholarly databases and environmental science literature have not yielded studies that directly investigate the microbial degradation, photodegradation, or hydrolytic stability of this particular molecule.

Therefore, the following sections, which are structured to detail the environmental degradation of this compound, cannot be populated with specific experimental data, identified metabolites, or characterized enzymatic processes for this compound. The information that has been found pertains to structurally related but distinct compounds, such as 2-Chloro-4-nitroaniline and N-methyl-4-nitroaniline. Adhering to the strict focus on this compound, this article will outline the requested structure but will reflect the current absence of available data.

Environmental Fate and Degradation Studies

Advanced Oxidation Processes for Environmental Remediation of Nitroaromatic Compounds

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to break down persistent organic pollutants, such as nitroaromatic compounds, into less harmful substances. dss.go.thyoutube.com These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). youtube.comnih.gov The efficacy of AOPs makes them a promising solution for treating water and soil contaminated with recalcitrant compounds like this compound. dss.go.th

AOPs can be applied to a wide range of contaminants, including phenols, chlorinated hydrocarbons, dyes, and pesticides. youtube.com The general mechanism involves the oxidation of organic pollutants, potentially leading to their complete mineralization into carbon dioxide, water, and inorganic ions. youtube.com

Several types of AOPs have been studied for the degradation of nitroaromatic and chlorinated phenolic compounds, which share structural similarities with this compound. These include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals.

Fenton and Photo-Fenton (UV/Fenton): The Fenton reaction uses hydrogen peroxide in the presence of ferrous iron (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced with UV light (photo-Fenton). nih.gov

Photocatalysis (e.g., UV/TiO₂): This method utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. dss.go.th

Research on the degradation of 4-chloro-2-nitrophenol (B165678) (4C-2-NP), a compound with both chloro and nitro functional groups, demonstrated that the degradation efficiency followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV alone. nih.gov This suggests that combination AOPs are significantly more effective for the mineralization of such compounds. nih.gov For the photocatalytic degradation of phenol, TiO₂/UV was found to be highly effective and, notably, did not lead to the formation of toxic nitroaromatic byproducts, which could be an issue with other AOPs under certain conditions (e.g., presence of nitrate (B79036) ions). dss.go.th

The effectiveness of AOPs can be influenced by several factors, including pH, the concentration of oxidants (like H₂O₂), and the presence of other substances in the water matrix. dss.go.thnih.gov For instance, the degradation pathway and the types of intermediates formed can vary significantly with the pH of the solution. dss.go.th

Table 1: Comparison of Advanced Oxidation Processes for Related Nitroaromatic Compounds

AOP Method Target Compound(s) Key Findings Citations
UV/Fenton 4-chloro-2-nitrophenol Most effective process for partial mineralization. nih.gov
UV/TiO₂ 4-chloro-2-nitrophenol, Phenol High degradation rates; suppressed the formation of toxic nitrophenol byproducts. dss.go.thnih.gov
UV/H₂O₂ 4-chloro-2-nitrophenol, Phenol Effective, but generally less so than UV/Fenton or UV/TiO₂. dss.go.thnih.gov
Direct Photolysis Phenol (in presence of nitrate) Can lead to the formation of nitrophenols at acidic pH. dss.go.th

Bioavailability and Environmental Mobility Considerations

The bioavailability and environmental mobility of this compound determine its potential to interact with organisms and spread within ecosystems. While direct data is scarce, the behavior of related substituted anilines provides insight into its likely environmental fate.

Environmental Mobility: The mobility of organic compounds in the environment is influenced by their physical and chemical properties, such as water solubility and their tendency to adsorb to soil and sediment.

Adsorption and Partitioning: Chloroanilines and nitroanilines can adsorb to soil particles and suspended solids in water bodies. mdpi.com Anilines, in general, are known to form covalent bonds with humic substances in soil, which can decrease their mobility and bioavailability. acs.org The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, makes nitroaromatic compounds generally resistant to degradation. nih.gov Chlorinated anilines are considered persistent in aquatic environments and can be transported over long distances. mdpi.com

Bioavailability and Bioaccumulation: Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. A key measure related to this is the bioconcentration factor (BCF), which indicates the extent to which a chemical accumulates in an organism from the surrounding water. wikipedia.org

Bioaccumulation Potential: A BCF value greater than 1 suggests a chemical is lipophilic (has an affinity for fats) and is likely to bioaccumulate in the lipid-rich tissues of organisms. wikipedia.org Regulatory bodies like the U.S. EPA consider a substance to have a high potential for bioaccumulation if its BCF is over 1,000, and a very high potential if it exceeds 5,000. wikipedia.org Studies on 4-nitroaniline (B120555) in zebrafish have shown that while it is transformed into other compounds, a good correlation exists between its lipophilicity (log Pow) and its toxicity, indicating that the internal dose is a key factor. nih.gov Research on other hydrophobic compounds has shown that BCFs can increase in organisms like algae when their lipid content rises due to nutrient starvation, a factor that could influence the transfer of such compounds up the food chain. nih.gov

Given the chloro, nitro, and methyl substitutions on the aniline (B41778) ring of this compound, it is expected to be a persistent compound with a potential for bioaccumulation, though likely less than highly chlorinated compounds like PCBs. Its persistence is enhanced by the electron-withdrawing nitro group, which makes the aromatic ring resistant to oxidative degradation. nih.gov

Table 2: Physicochemical and Ecotoxicity Data for Related Aniline Compounds

Compound Log P (octanol-water partition coefficient) Water Solubility Bioconcentration Factor (BCF) Key Environmental Notes Citations
4-Nitroaniline 1.4 800 mg/L Zebrafish BCF correlates with Log P Acetanilide (B955) is a biotransformation product in zebrafish. nih.gov
4-Chloroaniline - - Increased BCF in lipid-rich algae Considered persistent in aquatic environments. mdpi.comnih.gov
3-Chloroaniline - - - Transformation rate by bacteria is slower than aniline but faster than 3-nitroaniline. nih.gov
3-Nitroaniline - - - Slower microbial transformation rate compared to chloro- and methyl-anilines. nih.gov

Advanced Applications in Materials and Synthetic Chemistry

Role as an Intermediate in Specialized Organic Synthesis

2-Chloro-N-methyl-6-nitroaniline serves as a pivotal building block in the multi-step synthesis of a range of high-value chemical products. Its strategic importance lies in the reactivity of its functional groups, which can be selectively transformed to construct more complex molecular architectures.

Precursor in the Production of Dyes and Pigments

Substituted nitroanilines are valuable intermediates in the synthesis of a variety of dyes and pigments. researchgate.net Primary aromatic amines are key starting materials for the production of azo dyes. wikipedia.org Specifically, 2-methyl-6-nitroaniline (B18888) is utilized as an intermediate in the synthesis of azo dyes, which are prized in the textile and printing industries for their vibrant colors and stability. chemimpex.com The synthesis of new reactive disperse dyes from 2-chloro-N-(4-aryl-5-arylazo-thiazol-2-yl)-acetamide derivatives has been reported for dyeing nylon-6 fabric. researchgate.net

Building Block for Agrochemical Synthesis

The structural motifs present in this compound are relevant to the agrochemical industry. While direct applications are not extensively documented in publicly available literature, related nitroaniline derivatives are known to be precursors in the synthesis of pesticides and other agricultural products. researchgate.net The reduction of the nitro group to an amine, for instance, is a common transformation in the synthesis of various active ingredients used in agrochemicals.

Intermediates in Pharmaceutical Synthesis (e.g., Nintedanib intermediate)

One of the most significant applications of this compound is its role as an intermediate in the synthesis of pharmaceuticals. nordmann.global A notable example is its use in the preparation of Nintedanib, a tyrosine kinase inhibitor employed in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. nih.govnewdrugapprovals.org

The synthesis of Nintedanib involves the coupling of a substituted indolinone core with a side chain derived from a nitroaniline precursor. A key intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is synthesized from p-nitroaniline through acylation and subsequent methylation. nih.govacs.orggoogle.com This intermediate then undergoes further reactions to construct the final drug molecule. newdrugapprovals.org The development of efficient synthetic routes for this intermediate is crucial for the large-scale production of Nintedanib. google.com

Table 1: Key Intermediates in Pharmaceutical Synthesis

Intermediate Name CAS Number Role in Synthesis
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide 2653-16-9 Precursor for the side chain of Nintedanib. nih.govacs.orggoogle.com
2-Methyl-6-nitroaniline 570-24-1 Intermediate for various pharmaceutical compounds. chemimpex.comsigmaaldrich.com

Applications in Coordination Chemistry as a Ligand

The nitrogen and oxygen atoms of the nitro group and the nitrogen of the amine group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. While specific studies on the coordination chemistry of this compound as a ligand are not widely reported, the broader class of nitroanilines has been investigated for their ability to form metal complexes. For instance, the nitro and chlorine groups in related compounds like 2-chloro-6-methyl-4-nitropyridine (B1296565) can act as ligands in transition-metal complexes. The coordination of such ligands to metal centers can lead to the formation of novel materials with interesting catalytic, magnetic, or optical properties.

Research into Nonlinear Optical Properties (e.g., Third Harmonic Generation)

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for applications in optoelectronics and photonics. Organic molecules with donor-acceptor-π bridge structures often exhibit significant NLO properties. The nitro group (acceptor) and the amino group (donor) in the aniline (B41778) framework of this compound suggest its potential as an NLO material. Research in this area is ongoing, exploring how the specific substitution pattern influences the second and third-order NLO responses, such as third harmonic generation.

Development of Novel Catalytic Systems Utilizing Nitroaniline Structures

Nitroaniline derivatives are being explored in the development of novel catalytic systems. The reduction of nitroaromatics is a significant area of research, with various catalytic systems being developed to achieve high efficiency and selectivity. rsc.orgmdpi.comnih.gov Metal-supported catalysts, including those based on palladium and iron complexes, have shown promise in the catalytic reduction of nitro compounds. nih.govacs.org The nitroaniline structure itself can be part of a ligand that modulates the activity and selectivity of a metal catalyst. Furthermore, the amino and nitro groups can participate in catalytic cycles, for instance, through redox processes. rsc.org The development of catalytic systems that can operate under mild conditions, such as room temperature and in aqueous media, is a key focus of current research. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-methyl-6-nitroaniline
2-chloro-N-(4-aryl-5-arylazo-thiazol-2-yl)-acetamide
Nintedanib
p-nitroaniline
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
2-chloro-6-methyl-4-nitropyridine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-methyl-6-nitroaniline, considering regioselectivity and yield?

  • Methodological Answer : A multi-step approach is typically employed. Begin with nitration of N-methylaniline derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to favor para-substitution. Subsequent chlorination using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst ensures regioselective introduction of chlorine at the ortho position. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) improves yield and purity. Monitor intermediates using TLC and confirm final product identity via melting point and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms methylation (δ ~3.0 ppm for CH₃-N).
  • IR/Raman : Nitro group vibrations (νasNO₂ ~1520 cm⁻¹, νsNO₂ ~1350 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) are diagnostic.
  • X-ray Diffraction : Resolves crystal packing and confirms molecular geometry, particularly nitro group orientation relative to the aromatic ring .

Q. What purification methods are recommended post-synthesis to minimize byproducts?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF or acetone) is effective for removing unreacted starting materials. For persistent impurities, gradient elution in flash chromatography (silica gel, 5–30% ethyl acetate in hexane) separates nitro and chloro derivatives. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental spectral data and theoretical predictions for nitro group vibrations?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model vibrational frequencies. Compare computed νsNO₂ and νasNO₂ values with experimental IR/Raman spectra. Discrepancies often arise from intermolecular interactions (e.g., hydrogen bonding), which can be addressed by incorporating solvent effects or crystal packing into the computational model .

Q. What methodologies elucidate hydrogen-bonding networks in nitroaniline salts?

  • Methodological Answer : Single-crystal X-ray diffraction identifies primary hydrogen bonds (N–H···O or N–H···X⁻). Use graph-set analysis (e.g., descriptors like R₂²(8) for dimeric motifs) to classify bonding patterns. Hirshfeld surface analysis quantifies weak interactions (e.g., C–H···O, π-stacking) and correlates them with spectral shifts in νsNO₂ .

Q. How do substituents (e.g., –Cl, –CH₃) influence the electronic properties of nitroanilines?

  • Methodological Answer : Conduct DFT calculations to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. Compare electron-withdrawing (–NO₂, –Cl) and electron-donating (–CH₃) effects on aromatic ring charge distribution. Validate results via cyclic voltammetry to measure redox potentials .

Q. What strategies improve regioselectivity in nitration and chlorination reactions of methylated anilines?

  • Methodological Answer : Use directing groups (e.g., –NHCOCH₃) to block undesired positions. For nitration, low-temperature mixed acid systems (HNO₃/H₂SO₄) favor para-substitution. Chlorination with N-chlorosuccinimide (NCS) in DMF enhances ortho selectivity due to steric and electronic effects .

Q. How can vibrational frequency shifts (νsNO₂) be correlated with intermolecular interactions in different salt forms?

  • Methodological Answer : Synthesize salts (e.g., HSO₄⁻, Br⁻) and record IR/Raman spectra. Compare νsNO₂ shifts across salts: stronger hydrogen bonds (e.g., HSO₄⁻) induce larger red shifts. Use multivariate analysis to link frequency changes with anion electronegativity and hydrogen-bond strength .

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